2,2',4,5',6-Pentabromodiphenyl ether
Overview
Description
2,2’,4,5’,6-Pentabromodiphenyl ether: is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has raised environmental and health concerns .
Mechanism of Action
Target of Action
2,2’,4,5’,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body .
Mode of Action
It is known to cause endocrine-mediated effects, suggesting that it may interact with hormone receptors or disrupt hormone synthesis .
Biochemical Pathways
2,2’,4,5’,6-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers (PBDEs) that are widely used as brominated flame retardants . The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers .
Pharmacokinetics
Like other pbdes, it is known to strongly bind to sediments and soils due to its low water solubility and high lipophilicity . This suggests that it may have low bioavailability.
Result of Action
It is suspected to cause developmental effects in nursed babies . In addition, it is known to degrade into more toxic, lower brominated PBDE congeners .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,5’,6-Pentabromodiphenyl ether. For instance, it is released into the environment by different processes, such as emissions from the manufacture of products containing it . Once in the environment, it can degrade into more toxic congeners .
Biochemical Analysis
Biochemical Properties
It is known to be part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants
Cellular Effects
It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body . It has been observed to induce lipid accumulation throughout differentiation in 3T3-L1 and human preadipocytes in vitro .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5’,6-Pentabromodiphen
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-8(15)11(5-6)18-12-9(16)3-7(14)4-10(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEMKRNASVHYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879915 | |
Record name | BDE-103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-67-7 | |
Record name | 2,2',4,5',6-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5',6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429B9SE33B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzyme plays a major role in the metabolism of BDE-100 in humans, and what are the implications?
A1: The research indicates that cytochrome P450 2B6 (CYP2B6) is the primary enzyme responsible for metabolizing BDE-100 in humans []. This enzyme converts BDE-100 into various hydroxylated metabolites (OH-BDEs). The study identified six mono-OH-pentaBDE and two di-OH-pentaBDE metabolites produced through this process. This metabolic pathway is important because these OH-BDE metabolites may have greater toxicity than the parent BDE-100, particularly in terms of neurotoxicity. Understanding the metabolic fate of BDE-100 helps researchers assess its potential health risks and develop strategies for mitigating exposure.
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